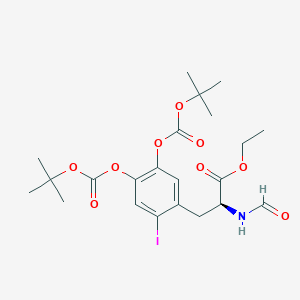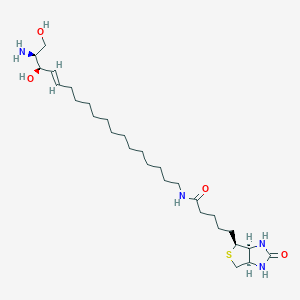
erythro-omega-Amino Sphingosine Biotinamide
説明
Synthesis Analysis
Various strategies have been employed for the synthesis of erythro-sphingosine, demonstrating the versatility of synthetic organic chemistry in accessing complex lipid structures. Notable methods include the chirospecific synthesis from D-galactose, highlighting the ability to preserve stereochemical integrity while constructing the sphingosine backbone (Duclos, 2001), and the asymmetric synthesis via an aldol addition approach, emphasizing the synthetic efficiency and yield optimization (Groth, U., Schöllkopf, U., & Tiller, T., 1991).
Molecular Structure Analysis
The molecular structure of erythro-sphingosine and its derivatives is characterized by the presence of a trans-double bond and a specific stereochemical configuration (erythro), which is crucial for their biological activity and interaction with other biomolecules. Advanced synthetic routes have enabled the preparation of erythro-sphingosine with high stereochemical purity and have facilitated the study of its structure-function relationships (Torssell & Somfai, 2004).
Chemical Reactions and Properties
Erythro-sphingosine undergoes various chemical reactions, including phosphorylation, acylation, and glycosylation, to produce a wide range of sphingolipids. These reactions are often regioselective and stereoselective, reflecting the compound's reactive functional groups and stereochemistry. For instance, the efficient synthesis of D-erythro-sphingosine from D-ribo-phytosphingosine via a cyclic sulfate intermediate showcases the compound's versatility in chemical transformations (Kim, S., et al., 2006).
Physical Properties Analysis
The physical properties of erythro-sphingosine, such as its melting point, solubility, and optical rotation, are influenced by its molecular structure. These properties are essential for its biological functions and for the formulation of sphingosine-containing products. While specific details on the physical properties are less commonly reported, they can be inferred from the compound's synthesis and molecular structure.
Chemical Properties Analysis
The chemical properties of erythro-sphingosine, including its reactivity towards nucleophiles and electrophiles, are critical for its role in sphingolipid metabolism. Its amphiphilic nature allows it to interact with various cellular components, influencing membrane structure and signaling pathways. Studies on its synthetic analogs provide insights into the relationship between structure and reactivity, facilitating the development of sphingosine-based therapeutics (Yang & Liebeskind, 2007).
科学的研究の応用
Synthesis and Biological Properties
Erythro-omega-amino sphingosine biotinamide, as a derivative of sphingosine, has been involved in research exploring the synthesis and biological properties of novel sphingosine derivatives. Studies have shown that certain sphingosine-1-phosphate (S-1P) derivatives exhibit potent inhibitory activity against Ca(2+) ion mobilization, suggesting their competitive interaction with cell surface receptors (Murakami et al., 2005).
Regulation of Cell Growth and pRb Dephosphorylation
Research indicates the role of D-erythro-sphingosine in the dephosphorylation of the retinoblastoma gene product (pRb), a process relevant in the regulation of cell growth. This isomer has been identified as more active in inducing dephosphorylation of pRb protein compared to its enantiomer L-erythro-sphingosine, suggesting a specific stereoisomer-dependent biological activity (Pushkareva et al., 1995).
Functional Characterization in Cellular Processes
Studies on novel mammalian sphingosine kinase type 2 isoforms have shed light on the diverse biological functions of sphingosine-1-phosphate (SPP) and related compounds. These functions range from acting as a second messenger regulating proliferation and survival to interacting with G protein-coupled receptors. This research expands the understanding of sphingolipid kinases and their potential novel functions (Liu et al., 2000).
Pharmacological Inhibition of Protein Kinase C
Erythro-sphingosine has been utilized as a pharmacological inhibitor of protein kinase C in human platelets. The investigations into its inhibitory effects on protein kinase C activity have provided insights into the biochemical mechanisms underlying platelet aggregation and secretion, contributing to the broader understanding of cellular signaling pathways (Khan et al., 1990).
Adaptation to High-Altitude Hypoxia
Research on sphingosine-1-phosphate (S1P) has shown its role in promoting erythrocyte glycolysis and oxygen release, particularly in adaptation to high-altitude hypoxia. This suggests a critical function of S1P in erythrocyte physiology and offers new therapeutic opportunities to counteract tissue hypoxia (Sun et al., 2016).
特性
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[(E,16R,17S)-17-amino-16,18-dihydroxyoctadec-14-enyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H52N4O4S/c29-22(20-33)24(34)16-12-10-8-6-4-2-1-3-5-7-9-11-15-19-30-26(35)18-14-13-17-25-27-23(21-37-25)31-28(36)32-27/h12,16,22-25,27,33-34H,1-11,13-15,17-21,29H2,(H,30,35)(H2,31,32,36)/b16-12+/t22-,23-,24+,25-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQVYZZGZCNEMF-RPRIXWAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCCCCCCCCCC=CC(C(CO)N)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H52N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
erythro-omega-Amino Sphingosine Biotinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



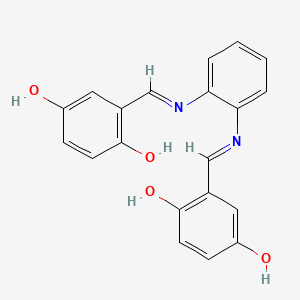

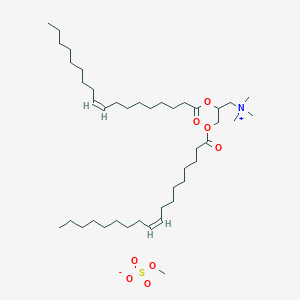
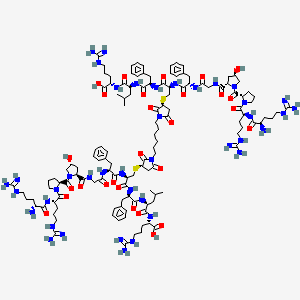
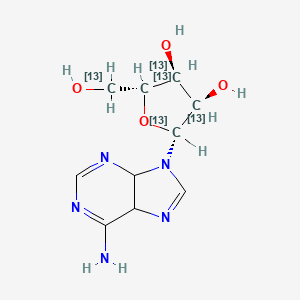
![6-Methoxy-5-[(2E)-6-methoxy-3-methyl-6-oxohex-2-en-1-yl]-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-4-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B1146134.png)
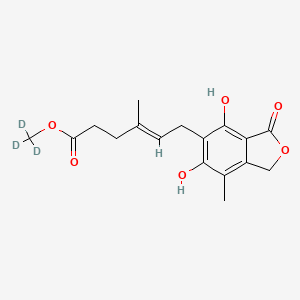
![2-[(2E)-2-Penten-3-yl]pyridine](/img/structure/B1146140.png)
